1-benzyl-7-chloro-2,3-dihydro-1H-indole-2,3-dione
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Overview
Description
1-benzyl-7-chloro-2,3-dihydro-1H-indole-2,3-dione is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The indole nucleus is a common structural motif in many natural products and synthetic drugs, making it an important target for chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-7-chloro-2,3-dihydro-1H-indole-2,3-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 7-chloroindole-2,3-dione with benzylamine under acidic conditions can yield the desired compound . The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-benzyl-7-chloro-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted indole derivatives .
Scientific Research Applications
1-benzyl-7-chloro-2,3-dihydro-1H-indole-2,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-benzyl-7-chloro-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-benzyl-2,3-dihydro-1H-indole-2,3-dione: Lacks the chlorine substituent.
7-chloro-2,3-dihydro-1H-indole-2,3-dione: Lacks the benzyl group.
1-benzyl-7-chloroindole: Lacks the dione functionality.
Uniqueness
1-benzyl-7-chloro-2,3-dihydro-1H-indole-2,3-dione is unique due to the presence of both the benzyl and chlorine substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research applications .
Properties
CAS No. |
951899-40-4 |
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Molecular Formula |
C15H10ClNO2 |
Molecular Weight |
271.7 |
Purity |
95 |
Origin of Product |
United States |
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